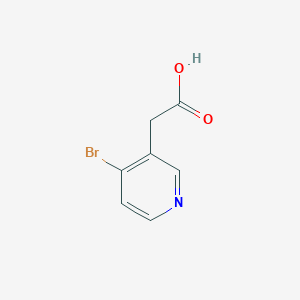

2-(4-Bromopyridin-3-yl)acetic acid

Descripción

Significance of Pyridine (B92270) Scaffolds as Core Structures in Organic Synthesis

The pyridine ring, an aromatic heterocycle containing one nitrogen atom, is a privileged scaffold in medicinal chemistry and materials science. cdnsciencepub.combldpharm.com Its structural and electronic properties, including its ability to act as a hydrogen bond acceptor and its capacity for substitution at various positions, make it a versatile core for constructing complex molecular architectures. nih.gov Pyridine-containing compounds are integral to numerous pharmaceuticals, agrochemicals, and natural products like vitamins and alkaloids. bldpharm.comgoogle.com The adaptability of the pyridine nucleus allows chemists to fine-tune a molecule's properties, such as solubility and bioavailability, making it a highly sought-after component in drug discovery. nih.gov

Overview of Halogenated Pyridines as Strategic Intermediates for Functionalization

Halogenation of the pyridine ring is a critical strategy in organic synthesis. The introduction of a halogen, such as bromine, creates a reactive handle on the ring, enabling a wide variety of subsequent chemical transformations. organic-chemistry.org Halopyridines are key intermediates for diversification in drug development and agrochemical research, as the carbon-halogen bond can be readily used in cross-coupling reactions (like Suzuki, Heck, and Sonogashira couplings) to form new carbon-carbon or carbon-heteroatom bonds. organic-chemistry.orgchemspider.com This functionalization allows for the systematic modification of a molecule's structure to study structure-activity relationships (SAR). chemspider.com While direct halogenation of the electron-deficient pyridine ring can be challenging and require harsh conditions, numerous methods have been developed to achieve regioselective halogenation, providing access to a diverse set of substituted building blocks. organic-chemistry.orgchemspider.com

Contextualizing 2-(4-Bromopyridin-3-yl)acetic Acid within the Landscape of Substituted Pyridine Systems

The target compound, 2-(4-Bromopyridin-3-yl)acetic acid, belongs to the family of disubstituted pyridine acetic acids. Its structure combines the features of a halogenated pyridine with a carboxylic acid functional group, separated by a methylene (B1212753) (-CH2-) linker.

The parent, non-brominated compound is 2-(Pyridin-3-yl)acetic acid , also known as 3-pyridineacetic acid. This compound is a known metabolite of nicotine (B1678760) and is used as an intermediate in the synthesis of various pharmaceuticals. nih.gov

Below is a table of related brominated pyridine acetic acid isomers for which data is available, illustrating the structural diversity within this class of compounds. The specific positioning of the bromo and acetic acid groups significantly influences the compound's chemical identity and reactivity.

Interactive Data Table of Related Bromo-Pyridine Acetic Acid Derivatives

| Compound Name | Molecular Formula | CAS Number |

| 2-(2-Bromopyridin-4-yl)acetic acid | C₇H₆BrNO₂ | 183483-29-6 |

| 2-(3-Bromopyridin-4-yl)acetic acid | C₇H₆BrNO₂ | 1227592-44-0 |

| 2-(4-Bromopyridin-2-yl)acetic acid | C₇H₆BrNO₂ | 1211530-21-0 |

| 2-((2-Bromopyridin-3-yl)oxy)acetic acid | C₇H₆BrNO₃ | 118650-04-7 |

The specific isomer , 2-(4-Bromopyridin-3-yl)acetic acid , features a bromine atom at the 4-position and an acetic acid group at the 3-position. This arrangement would theoretically make it a valuable synthetic intermediate. The bromine at C4 could be a site for cross-coupling reactions, while the carboxylic acid group offers a handle for amide bond formation or other derivatizations. However, without experimental data, its specific properties and reactivity remain a matter of speculation based on the general principles of its constituent functional groups.

Structure

3D Structure

Propiedades

IUPAC Name |

2-(4-bromopyridin-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c8-6-1-2-9-4-5(6)3-7(10)11/h1-2,4H,3H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAIRFYUGEWYYHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1Br)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301307842 | |

| Record name | 4-Bromo-3-pyridineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301307842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354021-10-5 | |

| Record name | 4-Bromo-3-pyridineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354021-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3-pyridineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301307842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Bromopyridin 3 Yl Acetic Acid and Positional Isomers

Synthetic Approaches to Regioisomers of Bromopyridine Acetic Acids

The synthesis of regioisomers of bromopyridine acetic acid demands distinct strategies tailored to the specific substitution pattern on the pyridine (B92270) ring.

Synthesis of 2-(5-Bromopyridin-3-yl)acetic Acid Analogues

The synthesis of 2-(5-Bromopyridin-3-yl)acetic acid analogues frequently utilizes 3,5-dibromopyridine (B18299) as a versatile starting material. A key challenge lies in the selective functionalization of the C-3 position while retaining the bromine at C-5. One effective method involves a halogen-metal exchange reaction, typically using a strong base like lithium diisopropylamide (LDA) at low temperatures, followed by quenching the resulting organolithium species with an appropriate electrophile, such as diethyl carbonate. This sequence introduces an ethoxycarbonyl group at the 3-position. Subsequent hydrolysis of the ester furnishes the desired 2-(5-Bromopyridin-3-yl)acetic acid.

Synthesis of 2-(5-Bromopyridin-2-yl)acetic Acid and its Esters

For the preparation of 2-(5-Bromopyridin-2-yl)acetic acid and its esters, a common precursor is 2,5-dibromopyridine. The increased acidity of the C-2 proton allows for selective metalation at this position. Treatment with a strong base like LDA, followed by reaction with an electrophile such as formaldehyde, can introduce a hydroxymethyl group. This intermediate can then be converted to the corresponding chloride and subsequently reacted with sodium cyanide. Hydrolysis of the resulting nitrile yields 2-(5-Bromopyridin-2-yl)acetic acid. Alternatively, palladium-catalyzed cross-coupling reactions can be employed to directly introduce an acetic acid ester moiety at the 2-position.

Synthesis of 2-(2-Bromopyridin-4-yl)acetic Acid and its Esters

The synthesis of 2-(2-Bromopyridin-4-yl)acetic acid and its esters often begins with 2-bromo-4-methylpyridine. The methyl group serves as a handle for the introduction of the acetic acid side chain. A common approach involves the oxidation of the methyl group to a carboxylic acid using a strong oxidizing agent like potassium permanganate. However, this can be aggressive and may lead to side reactions. A more controlled method involves the free-radical bromination of the methyl group using N-bromosuccinimide (NBS) to form 2-bromo-4-(bromomethyl)pyridine. This intermediate can then be converted to the corresponding nitrile by reaction with a cyanide salt, followed by hydrolysis to yield 2-(2-Bromopyridin-4-yl)acetic acid.

Advanced Reaction Mechanisms Employed in Bromopyridine Acetic Acid Synthesis

Modern synthetic chemistry has been revolutionized by the advent of transition metal-catalyzed cross-coupling reactions, which have become indispensable tools for the construction of complex molecules like bromopyridine acetic acids.

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura Approaches

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds and has been extensively applied in the synthesis of substituted pyridine derivatives. This reaction typically involves the coupling of an organoboron reagent (such as a boronic acid or boronate ester) with an organic halide in the presence of a palladium catalyst and a base.

In the context of bromopyridine acetic acid synthesis, the Suzuki-Miyaura reaction can be employed to introduce various substituents onto the pyridine ring. For example, a bromopyridine acetic acid ester can be coupled with an aryl or alkyl boronic acid to generate a diverse library of analogues. The catalytic cycle involves the oxidative addition of the bromopyridine to a palladium(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to form the desired product and regenerate the active catalyst. The choice of ligands, base, and solvent system is critical for achieving high yields and selectivities in these transformations.

An examination of synthetic strategies reveals diverse methodologies for the formation of 2-(4-Bromopyridin-3-yl)acetic acid and its positional isomers. These approaches leverage fundamental reactions in heterocyclic chemistry, including the functionalization of the pyridine ring through organometallic reagents, nucleophilic substitution, and elegant rearrangement and cyclization cascades.

2 Grignard Reagent Applications for Pyridine Functionalization

The functionalization of pyridines using Grignard reagents is a cornerstone of synthetic organic chemistry, providing a powerful method for creating carbon-carbon bonds. nih.govrsc.org While direct addition to the pyridine ring can be challenging, the use of pyridine N-oxides significantly enhances reactivity and allows for regioselective alkylation or arylation. rsc.orgresearchgate.netorganic-chemistry.org The reaction typically proceeds by the addition of the Grignard reagent to the N-oxide, which, after a subsequent elimination step, yields the substituted pyridine. organic-chemistry.org

The scope of this method is broad, accommodating various Grignard reagents including alkyl, aryl, and vinyl types. nih.govrsc.org For instance, reacting pyridine N-oxides with Grignard reagents in THF at room temperature, followed by treatment with agents like acetic anhydride (B1165640), can produce 2-substituted pyridines in good yields. organic-chemistry.org Furthermore, the use of "turbo" Grignard reagents, such as i-PrMgCl·LiCl, has proven effective for in situ reagent formation from halopyridines, enabling the synthesis of complex bipyridine structures. nih.gov This approach has been successfully applied to create 2,2'-, 2,3'-, and 2,4'-bipyridines. nih.gov

Recent advancements include catalyst-free methods, such as purple light-promoted radical coupling between bromopyridines and Grignard reagents, which avoids the need for transition metals. organic-chemistry.org Additionally, copper-catalyzed asymmetric dearomatization of pyridinium (B92312) salts with Grignard reagents offers a pathway to chiral 1,4-dihydropyridines, highlighting the versatility of Grignard reagents in modern synthetic strategies. acs.org

Table 1: Examples of Pyridine Functionalization using Grignard Reagents

| Starting Material | Grignard Reagent | Product Type | Key Feature |

| Pyridine N-oxide | Alkyl/Aryl/Vinyl MgX | 2-Substituted Pyridine | Enhanced reactivity and regioselectivity. rsc.orgorganic-chemistry.org |

| 2-Iodopyridine | i-PrMgCl·LiCl | 2,2'-Bipyridine | In situ Grignard formation. nih.gov |

| 3-Iodopyridine | i-PrMgCl·LiCl | 2,3'-Bipyridine | Access to various bipyridine linkages. nih.gov |

| 4-Bromopyridine | Alkyl/Aryl MgX | 4-Substituted Pyridine | Catalyst-free radical coupling under purple light. organic-chemistry.org |

| Pyridinium Salt | Cyclopentylmagnesium bromide | Chiral 1,4-Dihydropyridine | Copper-catalyzed asymmetric dearomatization. acs.org |

3 Nucleophilic Substitution Strategies on Halogenated Pyridines

Nucleophilic aromatic substitution (SNAr) on halogenated pyridines is a fundamental route for introducing a variety of functional groups, including the acetic acid moiety. nih.gov The electron-deficient nature of the pyridine ring, particularly at the 2- and 4-positions, facilitates attack by nucleophiles. This strategy is often employed in the synthesis of pyridylacetic acid derivatives. nih.govresearchgate.net

A common approach involves the reaction of a halopyridine with an active methylene (B1212753) compound, such as a malonate ester, followed by hydrolysis and decarboxylation. nih.govnih.gov For example, diethyl malonate can act as a nucleophile, attacking a halopyridine to form an intermediate that, upon subsequent workup, yields the desired pyridylacetic acid. The activation of pyridine N-oxides with reagents like trifluoromethanesulfonic anhydride can also facilitate regioselective addition of malonate anions to afford either 2- or 4-substituted pyridines. nih.govunivie.ac.at

Another powerful three-component method utilizes Meldrum's acid derivatives. nih.govacs.orgnih.gov In this sequence, the Meldrum's acid derivative first acts as a nucleophile, substituting an activated pyridine-N-oxide. The resulting intermediate then acts as an electrophile, undergoing ring-opening and decarboxylation upon reaction with a second nucleophile (e.g., alcohols, amines) to furnish a diverse range of substituted pyridylacetic acid derivatives, including esters and amides. acs.orgacs.org This method showcases the dual reactivity of Meldrum's acid as a versatile linchpin reagent. nih.govacs.org

Table 2: Nucleophilic Substitution Approaches to Pyridylacetic Acid Derivatives

| Pyridine Substrate | Nucleophile | Key Intermediate/Strategy | Final Product Type |

| Halopyridine | Malonate Esters | SNAr followed by hydrolysis/decarboxylation. nih.gov | Pyridylacetic Acid/Ester |

| Pyridine N-oxide | Malonate Anions | Activation with Tf2O, regioselective addition. nih.gov | 2- or 4-Pyridylacetate |

| Activated Pyridine N-oxide | Meldrum's Acid Derivatives | Three-component reaction, ring-opening/decarboxylation. nih.govacs.org | Pyridylacetic Esters/Amides |

| Halopyridine | Metallated Alkylnitriles | Precious metal-free direct SNAr, followed by hydrolysis. nih.gov | Pyridylacetic Acid |

4 Decarboxylation Pathways in Pyridine Acetic Acid Precursors

Decarboxylation is a critical final step in many syntheses of pyridylacetic acids, particularly when using malonic ester or related precursors. nih.gov The Krapcho decarboxylation is a widely used method for the dealkoxycarbonylation of esters that possess an electron-withdrawing group at the β-position, such as β-keto esters, malonates, and α-cyano esters. wikipedia.orgresearchgate.netstackexchange.com This reaction is typically performed by heating the substrate in a polar aprotic solvent like DMSO, often with an added salt such as lithium chloride or sodium cyanide. researchgate.netchem-station.com A key advantage of the Krapcho reaction is that it proceeds under nearly neutral conditions, making it suitable for substrates with acid- or base-sensitive functional groups. chem-station.comyoutube.com The mechanism involves nucleophilic attack by the halide anion on the ester's alkyl group, followed by decarboxylation. wikipedia.orgyoutube.com

The decarboxylation of pyridinecarboxylic acids themselves has also been studied. cdnsciencepub.comresearchgate.net For instance, pyridine-2,3-dicarboxylic acid (quinolinic acid) readily decarboxylates in water at elevated temperatures (e.g., 120°C) to yield nicotinic acid. cdnsciencepub.comgoogle.com The rate of this reaction is significantly influenced by substituents and pH. cdnsciencepub.comresearchgate.net The mechanism is believed to involve the zwitterionic form of the acid, which loses carbon dioxide to form an ylide intermediate. researchgate.net This contrasts with the decarboxylation of many other pyridinecarboxylic acids, which are much slower to react under similar conditions. cdnsciencepub.com

Table 3: Decarboxylation Conditions for Pyridine Derivatives

| Substrate Type | Reaction Name/Type | Conditions | Key Features |

| β-Keto Esters, Malonic Esters | Krapcho Decarboxylation | DMSO, LiCl, heat. chem-station.com | Near-neutral conditions, tolerates sensitive groups. researchgate.netyoutube.com |

| Pyridine-2,3-dicarboxylic acid | Thermal Decarboxylation | High-temperature liquid water (150-250°C). google.com | No catalyst required, produces nicotinic acid. cdnsciencepub.com |

| 5-Substituted-2-pyridinecarboxylic acids | Thermal Decarboxylation | 3-Nitrotoluene, heat. electronicsandbooks.com | Rate influenced by electronic effects of the substituent. electronicsandbooks.com |

5 Intramolecular Cyclization Reactions for Pyrido-Fused Systems

Intramolecular cyclization reactions are powerful tools for constructing complex heterocyclic scaffolds, including pyrido-fused systems. researchgate.netpleiades.online These reactions create new rings by forming a bond between two atoms within the same molecule. While not always a direct route to 2-(4-Bromopyridin-3-yl)acetic acid, these methods are crucial for synthesizing precursors and analogues, particularly those with fused-ring structures.

One common strategy involves the electrophilic cyclization of substituted pyridines bearing allyl, propargyl, or cinnamyl groups. pleiades.online For example, 2-(allylamino)pyrido[2,3-d]pyrimidin-4(3H)-ones can undergo intramolecular cyclization when heated in polyphosphoric acid to form angularly fused imidazo[1,2-a]pyrido[3,2-e]pyrimidin-5-ones. pleiades.online The choice of reagent can direct the cyclization pathway; treatment with iodine can lead to different fused products. pleiades.online

Another key method is the intramolecular Heck reaction, which is a palladium-catalyzed process that forms a carbon-carbon bond between a vinyl or aryl halide and an alkene. This has been used as a key step in the synthesis of a pyrido[3,2-e]-2,10b-diaza-cyclopenta[c]fluorene-1,3-dione scaffold, a complex pyrido-fused system. nih.gov The success of such cyclizations is often highly dependent on the specific reaction conditions, including the choice of catalyst and base. nih.gov Furthermore, tandem reactions that combine cyclization with other transformations, such as the aza-Prins cyclization, offer efficient, metal-free pathways to highly functionalized pyridines from accessible starting materials. lookchem.comacs.org

Table 4: Examples of Intramolecular Cyclization for Pyrido-Fused Systems

| Starting Material | Reaction Type | Reagent/Catalyst | Product Type |

| 2-(Allylamino)pyrido[2,3-d]pyrimidin-4(3H)-one | Electrophilic Cyclization | Polyphosphoric Acid | Angularly fused Imidazo[1,2-a]pyrido[3,2-e]pyrimidin-5-one. pleiades.online |

| Substituted Pyridyl Triflate with Alkene moiety | Intramolecular Heck Cyclization | Pd(PPh3)4, Et3N | Pyrido[3,2-e]-2,10b-diaza-cyclopenta[c]fluorene-1,3-dione. nih.gov |

| Pyridoimidazole arylamines and carbonyl compounds | Oxidative Cross Coupling/Intramolecular Cyclization | I2–DMSO | Pyrido-Fused Imidazo[4,5-c]quinolines. researchgate.net |

| 2-indolyl quinazolinone and propargyl bromide | N-propargylation/Intramolecular Cyclization | Copper or Gold catalyst | Indolopyrido-fused quinazolinones. acs.org |

6 Halogen Dance Reactions and Regioselective Functionalization of Pyridines

The halogen dance reaction is a fascinating and synthetically useful rearrangement where a halogen atom migrates from its original position on an aromatic or heteroaromatic ring to a different one, typically under basic conditions. wikipedia.orgclockss.org This transformation provides access to regioisomers that are often difficult to synthesize through conventional methods. clockss.orgresearchgate.net The driving force for the reaction is the formation of a more stable organometallic intermediate. wikipedia.org

In pyridine systems, the halogen dance is often initiated by deprotonation with a strong base, such as lithium diisopropylamide (LDA) or a Lochmann-Schlosser superbase, at low temperatures. znaturforsch.comresearchgate.net This generates a lithiated intermediate, which can then undergo halogen migration. wikipedia.org For example, treatment of a 3-bromopyridine (B30812) with LDA can lead to a 1,2-halogen shift, resulting in a 2-bromo-3-lithiopyridine intermediate. This lithiated species can then be trapped with an electrophile to install a functional group at the 3-position. clockss.org

This methodology has been exploited for the regioselective functionalization of various dihalopyridines. researchgate.net By carefully controlling the temperature, it is possible to either trap the initially formed lithiated species or allow the halogen dance to occur before introducing an electrophile. researchgate.net Recent developments have shown that catalytic amounts of potassium hexamethyldisilazide (KHMDS) can dramatically accelerate halogen dance reactions in bromopyridines and other bromoarenes. nih.gov The halogen dance can involve not only 1,2-shifts but also longer-range 1,3- and 1,4-migrations, further expanding its synthetic utility for creating multi-substituted pyridines. clockss.org

Table 5: Halogen Dance Reactions on Pyridine Scaffolds

| Substrate | Base/Reagent | Halogen Shift Type | Key Outcome |

| 3-Bromopyridine derivatives | LDA | 1,2-shift | Formation of 2-bromo-3-functionalized pyridines. clockss.org |

| 2-Chloro-3-bromopyridine | LDA (in continuous flow) | 1,2-shift | Selective trapping of a (pyridin-4-yl)lithium species. researchgate.net |

| 3,5-Dibromopyridine | TMPMgCl·LiCl | Deprotonation at C2 | Regioselective functionalization without halogen migration. znaturforsch.com |

| Bromopyridines | nBuLi/KHMDS (catalytic) | Translocation | Ultrafast bromine transfer to introduce electrophiles. nih.gov |

| Multi-substituted Pyridines | i-PrMgCl | 1,3- and 1,4-shifts | Synthesis of complex pyridines, e.g., in the total synthesis of caerulomycin C. clockss.org |

Chemical Reactivity and Derivatization Strategies of 2 4 Bromopyridin 3 Yl Acetic Acid

Reactivity Profile of the Bromine Substituent on the Pyridine (B92270) Ring.

No specific studies on the Suzuki, Heck, Buchwald-Hartwig, or other cross-coupling reactions involving the bromine atom of 2-(4-Bromopyridin-3-yl)acetic acid were found.

Transformations Involving the Acetic Acid Moiety.

There is no available literature detailing esterification, amidation, or other transformations of the acetic acid functional group for this specific molecule.

Selective Functionalization of the Pyridine Nucleus and the Exocyclic Chain.

Information on the selective reaction of either the bromine substituent or the acetic acid moiety while preserving the other functional group is not documented for this compound.

Rational Design and Synthesis of Advanced Heterocyclic Systems from 2-(4-Bromopyridin-3-yl)acetic Acid Precursors.

No published synthetic routes using 2-(4-Bromopyridin-3-yl)acetic acid as a precursor for the rational design of more complex heterocyclic systems could be identified.

To provide an accurate and factual article as per the instructions, specific experimental data is required. Generalizing from related compounds would violate the strict constraint to focus solely on 2-(4-Bromopyridin-3-yl)acetic acid.

Role of 2 4 Bromopyridin 3 Yl Acetic Acid As a Versatile Building Block in Organic Synthesis

Precursor in the Rational Design and Synthesis of Complex Organic Molecules

2-(4-Bromopyridin-3-yl)acetic acid serves as a crucial starting material in the multi-step synthesis of complex organic molecules. Its inherent structural features, namely the carboxylic acid group and the bromo-substituted pyridine (B92270) ring, provide reactive sites for a variety of chemical transformations. The carboxylic acid moiety can be readily converted into esters, amides, or other functional groups, while the bromine atom on the pyridine ring is susceptible to participation in cross-coupling reactions. This dual reactivity allows for the systematic and controlled construction of intricate molecular architectures.

The strategic placement of the bromo and acetic acid functionalities on the pyridine core makes this compound a valuable precursor. For instance, the acetic acid side chain can be elaborated to introduce additional complexity, while the bromine atom provides a handle for the introduction of various aryl, heteroaryl, or alkyl groups through well-established catalytic methods. This modular approach is fundamental to the rational design of molecules with specific properties, such as those with potential applications in medicinal chemistry and materials science.

Strategic Utility in Constructing Diverse Pyridine-Containing Scaffolds

The unique arrangement of functional groups in 2-(4-Bromopyridin-3-yl)acetic acid makes it an exceptionally useful building block for the synthesis of a wide array of pyridine-containing scaffolds.

Synthesis of Polysubstituted Pyridines

The presence of both a carboxylic acid and a bromine atom allows for sequential or one-pot functionalization of the pyridine ring. The bromine atom can be readily displaced or used in cross-coupling reactions, such as Suzuki or Stille couplings, to introduce new carbon-carbon bonds. mdpi.compreprints.org Subsequently, the carboxylic acid group can be transformed into a variety of other functional groups or used to direct further substitutions on the ring. This versatility enables the synthesis of highly substituted pyridines with precise control over the substitution pattern, which is often challenging to achieve through other synthetic routes. nih.gov

Formation of Bipyridines and Other Oligopyridine Architectures

Bipyridines and other oligopyridines are important ligands in coordination chemistry and have applications in catalysis and materials science. mdpi.com 2-(4-Bromopyridin-3-yl)acetic acid can be a key component in the synthesis of these structures. The bromine atom facilitates the coupling of two pyridine units through reactions like nickel-catalyzed homocoupling or palladium-catalyzed cross-coupling reactions. google.com The acetic acid group can be retained, modified, or removed in the final product, offering a route to unsymmetrical bipyridines and more complex oligopyridine structures with tailored electronic and steric properties. mdpi.compreprints.org

Application in Annulation Reactions for Fused Heterocyclic Systems, e.g., 1,10-Phenanthrolines

Annulation reactions, which involve the formation of a new ring fused to an existing one, can be effectively carried out using 2-(4-Bromopyridin-3-yl)acetic acid as a starting material. The combination of the acetic acid side chain and the bromine atom can be strategically utilized to construct fused heterocyclic systems. For example, through a series of transformations including cyclization and aromatization steps, it is possible to build a new ring onto the pyridine core, leading to the formation of polycyclic aromatic heterocycles like 1,10-phenanthrolines. These structures are of significant interest due to their strong chelating abilities and use in catalysis and photochemistry. sigmaaldrich.com

Contributions to the Development of Agrochemicals through Synthetic Pathways

The pyridine scaffold is a common feature in many agrochemicals due to its favorable biological activity and metabolic stability. 2-(4-Bromopyridin-3-yl)acetic acid serves as a valuable intermediate in the synthesis of novel agrochemical candidates. The ability to functionalize both the pyridine ring and the acetic acid side chain allows for the creation of a diverse library of compounds for screening. For instance, the carboxylic acid can be converted to various amides or esters, while the bromo group can be replaced with different substituents via cross-coupling reactions, leading to the discovery of new herbicides, fungicides, and insecticides. nih.gov

Development of Novel Synthetic Methodologies Leveraging the Unique Reactivity of the Compound

The distinct reactivity of 2-(4-Bromopyridin-3-yl)acetic acid has spurred the development of new synthetic methods. Its bifunctional nature allows for the exploration of novel reaction cascades and multicomponent reactions. For example, chemists can devise new catalytic systems that selectively activate either the C-Br bond or the carboxylic acid group, leading to more efficient and atom-economical synthetic routes. The challenges associated with selectively reacting one functional group in the presence of the other have led to innovations in protecting group strategies and orthogonal functionalization techniques. These advancements not only facilitate the synthesis of derivatives of 2-(4-Bromopyridin-3-yl)acetic acid but also contribute to the broader field of organic synthesis.

Future Research Directions and Unexplored Avenues in 2 4 Bromopyridin 3 Yl Acetic Acid Chemistry

Exploration of Novel Catalytic Transformations and Sustainable Reaction Systems

The development of novel catalytic transformations for 2-(4-Bromopyridin-3-yl)acetic acid and its derivatives is a key area for future research. While traditional cross-coupling reactions are well-established, there is a growing need for more sustainable and efficient methods.

Recent advancements in photoredox catalysis offer a promising avenue. For instance, purple light has been shown to promote the coupling of bromopyrindines with Grignard reagents without the need for a transition metal catalyst. researcher.life This approach, which relies on a photoinduced single electron transfer (SET) mechanism, could be adapted for 2-(4-Bromopyridin-3-yl)acetic acid, providing a milder and more environmentally friendly alternative to traditional methods.

Furthermore, the exploration of palladium-catalyzed cross-coupling reactions of organosilanols and their salts presents another sustainable option. nih.gov These reactions often proceed under milder conditions and avoid the use of fluoride (B91410) activators, which can be problematic. nih.gov The development of protocols for the cross-coupling of 2-(4-Bromopyridin-3-yl)acetic acid using organosilanols could significantly enhance its synthetic utility.

Additionally, investigating cross-coupling reactions with a wider range of partners, such as perfluoro organic compounds, could lead to the synthesis of novel fluorinated pyridine (B92270) derivatives with unique properties. mdpi.com The development of base-free cross-coupling reactions with arylboronates is another area of interest, as it would simplify reaction conditions and reduce waste. mdpi.com

The following table summarizes potential catalytic transformations for further study:

| Catalytic System | Reaction Type | Potential Advantages |

| Photoredox Catalysis | Coupling with Grignard Reagents | Transition-metal-free, mild conditions |

| Palladium/Organosilanol | Cross-Coupling | Fluoride-free, mild conditions |

| Palladium/Perfluoro Compounds | Cross-Coupling | Access to novel fluorinated derivatives |

| Palladium/Arylboronates | Base-Free Cross-Coupling | Simplified reaction conditions, reduced waste |

Development of Stereoselective Synthetic Routes to Chiral Derivatives

The synthesis of chiral derivatives of 2-(4-Bromopyridin-3-yl)acetic acid is a largely unexplored but highly promising research area. Chiral pyridine derivatives are important scaffolds in medicinal chemistry, and the development of stereoselective synthetic routes would provide access to a new chemical space of potentially bioactive molecules.

Asymmetric synthesis strategies, such as those employed in the total synthesis of natural products like halichlorine and pinnaic acid, could be adapted for this purpose. nih.gov These strategies often involve the use of chiral auxiliaries or catalysts to control the stereochemical outcome of key bond-forming reactions. nih.gov For example, the use of a Meyers lactam as a chiral building block has proven effective in the asymmetric synthesis of complex molecules. nih.gov

Organocatalysis also offers a powerful tool for the asymmetric synthesis of chiral molecules. rsc.org Novel C2-symmetric squaramide-based primary diamines have been successfully used as organocatalysts in the asymmetric addition of 4-hydroxycoumarin (B602359) to α,β-unsaturated ketones, yielding chiral products with high enantiomeric excess. rsc.org The application of similar organocatalytic systems to reactions involving 2-(4-Bromopyridin-3-yl)acetic acid or its derivatives could lead to the efficient synthesis of enantioenriched products.

The following table outlines potential strategies for the stereoselective synthesis of chiral derivatives:

| Synthetic Strategy | Key Features | Potential Chiral Products |

| Chiral Auxiliary-Mediated Synthesis | Use of removable chiral groups | Enantiomerically pure substituted acetic acids |

| Asymmetric Catalysis | Use of chiral metal complexes or organocatalysts | Chiral heterocyclic compounds |

| Biocatalysis | Use of enzymes for stereoselective transformations | Optically active alcohols or amines |

Investigation of Applications in Advanced Materials Science

The unique electronic and structural properties of the pyridine ring suggest that 2-(4-Bromopyridin-3-yl)acetic acid could be a valuable component in the design of advanced materials. However, its potential in this field remains largely untapped.

One area of interest is the development of novel polymers. The carboxylic acid and bromo-substituted pyridine functionalities provide two distinct handles for polymerization reactions. For example, the carboxylic acid group could be used in condensation polymerizations to form polyesters or polyamides, while the bromo group could participate in cross-coupling polymerization reactions to create conjugated polymers with interesting optoelectronic properties.

Furthermore, the pyridine nitrogen atom can be quaternized to form pyridinium (B92312) salts, which are a class of ionic liquids. rsc.org By carefully designing the substituents on the pyridine ring and the counter-ion, it may be possible to create novel ionic liquids with tailored properties for specific applications, such as electrolytes in batteries or as "green" solvents for chemical reactions. The synthesis of biodegradable pyridinium ionic liquids has been reported, highlighting the potential for environmentally friendly materials. rsc.org

The incorporation of 2-(4-Bromopyridin-3-yl)acetic acid into metal-organic frameworks (MOFs) is another exciting possibility. The carboxylic acid group can act as a linker to coordinate with metal ions, while the pyridine nitrogen and bromo substituent can be used to tune the porosity and functionality of the resulting MOF. Such materials could have applications in gas storage, separation, and catalysis.

Future research in this area could focus on:

| Material Type | Potential Synthetic Route | Potential Applications |

| Conjugated Polymers | Cross-coupling polymerization | Organic electronics, sensors |

| Polyesters/Polyamides | Condensation polymerization | High-performance plastics, fibers |

| Ionic Liquids | Quaternization of the pyridine nitrogen | Green solvents, electrolytes |

| Metal-Organic Frameworks | Solvothermal synthesis with metal salts | Gas storage, catalysis, separation |

Implementation of Green Chemistry Principles in Synthetic Protocols

The increasing emphasis on sustainable chemistry necessitates the development of greener synthetic routes for all chemical compounds, including 2-(4-Bromopyridin-3-yl)acetic acid. mdpi.com The principles of green chemistry, such as the use of renewable feedstocks, atom economy, and the reduction of hazardous waste, should be at the forefront of future synthetic design. nih.gov

One key aspect is the use of environmentally benign solvents. mdpi.com Researchers are actively exploring alternatives to traditional volatile organic compounds, with water and supercritical carbon dioxide being attractive options. mdpi.comnih.gov The development of synthetic protocols for 2-(4-Bromopyridin-3-yl)acetic acid that utilize these green solvents would be a significant step forward.

Microwave-assisted organic synthesis is another powerful tool for green chemistry. nih.gov Microwave heating can often lead to dramatically reduced reaction times, increased product yields, and cleaner reactions compared to conventional heating methods. nih.gov Applying this technology to the synthesis and derivatization of 2-(4-Bromopyridin-3-yl)acetic acid could lead to more efficient and sustainable processes.

Furthermore, the development of one-pot and multicomponent reactions is highly desirable as they can significantly reduce the number of synthetic steps, purification procedures, and waste generation. nih.gov Designing such reactions that incorporate 2-(4-Bromopyridin-3-yl)acetic acid as a key building block would be a valuable contribution to the field. The use of acetic acid as a green solvent and catalyst in multicomponent reactions has been explored for the synthesis of other heterocyclic compounds. rsc.org

Sustainable routes for the production of key reagents, such as acetic acid itself, are also being investigated. nih.govnih.govcsic.es These include processes based on biogas and other renewable feedstocks. nih.govcsic.es

Comprehensive Mechanistic Studies of Emerging Reactions and Derivatizations

A thorough understanding of reaction mechanisms is crucial for the optimization of existing synthetic methods and the development of new transformations. For many of the emerging reactions involving 2-(4-Bromopyridin-3-yl)acetic acid, detailed mechanistic studies are still lacking.

For example, in the context of novel catalytic transformations, computational studies using density functional theory (DFT) can provide valuable insights into reaction pathways, transition state geometries, and the role of the catalyst. These studies can help to explain observed reactivity and selectivity, and guide the design of more efficient catalysts.

Experimental mechanistic studies are also essential. Techniques such as kinetic analysis, isotope labeling experiments, and the characterization of reaction intermediates can provide direct evidence for proposed mechanisms. For instance, in the case of the light-promoted coupling of bromopyridines, radical clock experiments have been used to verify the involvement of a pyridyl radical. researcher.life

A deeper understanding of the mechanisms of nucleophilic acyl substitution reactions involving the carboxylic acid group is also important. libretexts.org While the general principles are well-established, the specific reactivity of 2-(4-Bromopyridin-3-yl)acetic acid in these reactions may be influenced by the electronic properties of the bromopyridine ring.

Future research should aim to provide detailed mechanistic pictures for key reactions, including:

The role of additives in palladium-catalyzed cross-coupling reactions. nih.govmdpi.com

The nature of the active catalytic species in organocatalytic asymmetric transformations.

The mechanism of photoinduced electron transfer in light-promoted reactions. researcher.life

The influence of the bromopyridine scaffold on the reactivity of the acetic acid side chain.

By systematically investigating these unexplored avenues, the full potential of 2-(4-Bromopyridin-3-yl)acetic acid as a versatile building block in organic synthesis and materials science can be realized.

Q & A

Q. Methodological Guidance

- HPLC-MS detects trace by-products (e.g., di-brominated derivatives).

- ¹H NMR integration quantifies residual solvents or unreacted precursors.

- Elemental analysis verifies stoichiometric ratios of Br, C, and H .

How is this compound utilized in natural product synthesis?

Experimental Design

The compound serves as a precursor for Combretastatin A-4 analogs via Perkin condensation/decarboxylation. Key steps:

- Condensation with aldehydes under basic conditions.

- Decarboxylation using Cu(I) catalysts to form stilbene derivatives .

Design experiments with controlled stoichiometry and inert atmospheres to prevent oxidation.

What are best practices for handling hygroscopicity and stability during storage?

Q. Methodological Guidance

- Store under argon or nitrogen to prevent bromine displacement by moisture.

- Use desiccants (e.g., silica gel) in sealed containers.

- Avoid prolonged exposure to light, as brominated aromatics may undergo photodegradation .

How to address conflicting spectral data between computational and experimental results?

Q. Data Contradiction Analysis

- Reconcile NMR shifts using DFT calculations (e.g., B3LYP/6-31G*) to model electronic environments.

- Cross-validate X-ray data with solid-state NMR to confirm crystallographic assignments .

What scaling challenges arise in transitioning from lab-scale to pilot-scale synthesis?

Q. Advanced Research Focus

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.